![molecular formula C22H23N3S B2826245 N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-44-4](/img/structure/B2826245.png)
N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, Aslanoglu and coworkers reported a novel method for the preparation of “N-substituted dipyrrolo [1,2- a: 2´,1´-c] pyrazine” analogs that relies on the production of “4´,5´-dihydro-1H,3´H-2,2´-bipyrrole”, the reaction with propargyl bromide, an intramolecular cyclization catalyzed by Pd/C at high temperature between the alkyne and .Molecular Structure Analysis
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . It contains pyrrole and pyrazine rings .Chemical Reactions Analysis
The reaction of chiral (1 R )- N - (1-phenylethyl)maleimide and C,N-aryl-substituted nitrilimines has been reported to afford novel dihydropyrrolo [3,4- c ]pyrazole derivatives .Scientific Research Applications
Structural Studies and Synthesis Techniques
Research on compounds related to N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide focuses on structural analysis and synthesis techniques. A study detailed the synthesis and characterization of various 1,2,4-triazole derivatives prepared through oxidative cyclization, highlighting the importance of understanding molecular structures for potential applications in materials science and chemistry (Artime et al., 2018).
Antimicrobial and Antioxidant Activities
Several derivatives have been synthesized to evaluate their antimicrobial and antioxidant properties. For instance, novel substituted pyrazoles were tested for their antimicrobial activities, revealing chloro derivatives as the most active, indicating the potential for developing new antimicrobial agents (Hamada & Abdo, 2015). Additionally, compounds featuring the core pyrazole structure have shown promising results in antimicrobial efficacy, providing a foundation for future pharmaceutical applications (Bhat et al., 2022).
Anticancer and Antidepressant Potential
Research into pyrazole derivatives also extends to their potential in anticancer and antidepressant therapies. For example, a study on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated significant antidepressant activity, suggesting a new avenue for therapeutic development (Mathew, Suresh, & Anbazhagan, 2014). Additionally, novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and showed antimicrobial and anti-inflammatory activities, hinting at their multifunctional pharmaceutical applications (Kendre, Landge, & Bhusare, 2015).
Corrosion Inhibition
Interestingly, heterocyclic compounds like this compound derivatives have been explored for non-pharmaceutical applications, such as corrosion inhibition for metals in acidic mediums. This novel application area suggests the versatility and potential of these compounds in industrial settings (Deyab, Fouda, & Abdel-fattah, 2019).
Future Directions
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
1-phenyl-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3S/c26-22(23-14-13-18-8-3-1-4-9-18)25-17-16-24-15-7-12-20(24)21(25)19-10-5-2-6-11-19/h1-12,15,21H,13-14,16-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJPGRNUHNEJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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